1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid
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Overview
Description
1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.293. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- This compound serves as an important intermediate in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data have been reported for a similar compound, indicating its significance in the synthesis process and structural analysis (Wang et al., 2017).
Biological Activities and Applications
- Derivatives of this compound have shown antibacterial activity in vitro, indicating potential for use in developing new antibacterial agents (Toja et al., 1986).
Chemical Reactions and Derivatives
- The compound undergoes oxidation reactions in specific conditions, producing various oxidation products. This demonstrates its reactivity and potential for creating diverse derivatives for different applications (Campaigne & Shutske, 1974).
- Synthesis of pyrrolidine-2,4-diones (tetramic acids) and some derivatives from this compound highlights its versatility in synthesizing a range of chemical products (Mulholland et al., 1972).
Spectroscopic and Quantum Mechanical Studies
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, a related compound, has been studied for its molecular structure, intermolecular interactions, and electronic properties, shedding light on the properties of similar compounds (Ahankar et al., 2021).
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active molecules. Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action would depend on the specific target that the compound interacts with. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent its normal function .
Biochemical pathways
The compound also contains a methoxyphenyl group, which is a feature of many bioactive compounds, including some indole derivatives. Indole derivatives are known to affect various biochemical pathways, such as those involved in inflammation, cancer, and viral infections .
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations. The presence of the carboxylic acid group might enhance the compound’s water solubility, which could influence its absorption and distribution in the body .
Result of action
The result of the compound’s action would depend on its specific biological target and mode of action. For example, if the compound acts as an enzyme inhibitor, the result might be a decrease in the production of a specific metabolite .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the stability of the compound might be affected by exposure to light or high temperatures .
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-12-4-2-10(3-5-12)6-7-15-9-11(14(17)18)8-13(15)16/h2-5,11H,6-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAGKOABJGTUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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